3-Chlorocyclobutyl 2,2,2-trifluoroacetate

Description

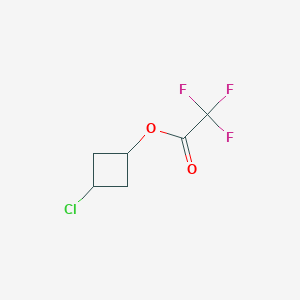

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorocyclobutyl) 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3O2/c7-3-1-4(2-3)12-5(11)6(8,9)10/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIAJZPAYQAKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)OC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chlorocyclobutyl 2,2,2 Trifluoroacetate

Retrosynthetic Disconnections and Strategic Planning for Cyclobutyl Trifluoroacetates

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 3-Chlorocyclobutyl 2,2,2-trifluoroacetate, the most logical primary disconnection is at the ester linkage. This C-O bond cleavage reveals the two key synthons: a 3-chlorocyclobutyl alcohol precursor and a trifluoroacetylating agent.

The 3-chlorocyclobutyl alcohol can be further disconnected. The carbon-chlorine bond can be retrosynthetically cleaved, suggesting a precursor like cyclobutanol (B46151), which would undergo a chlorination reaction. Alternatively, the hydroxyl group can be seen as the result of a reduction, pointing to 3-chlorocyclobutanone as an intermediate.

Finally, the cyclobutane (B1203170) ring itself represents a significant synthetic challenge due to its inherent ring strain. nih.govresearchgate.net Retrosynthetic strategies for the four-membered ring often involve [2+2] cycloaddition reactions between two alkene components or ring contraction methodologies from five-membered ring precursors like pyrrolidines. ntu.ac.ukacs.org This multi-level disconnection strategy forms the basis for the forward synthesis, guiding the choice of reactions for ring formation, functionalization, and final esterification.

Synthesis of the 3-Chlorocyclobutyl Precursor Core

The construction of the 3-chlorocyclobutyl core is the most complex phase of the synthesis, requiring careful control over ring formation and the introduction of substituents at the desired positions.

Stereoselective Formation of the Cyclobutane Ring System

The creation of the cyclobutane skeleton is a cornerstone of the synthesis. Due to the high strain energy of approximately 26.3 kcal/mol associated with the ring, specialized methods are required for its efficient construction. acs.org Photochemical and transition-metal-catalyzed [2+2] cycloadditions are well-established and powerful methods for accessing cyclobutyl rings. nih.govacs.org Other notable strategies include intramolecular cyclizations and ring contractions. ntu.ac.ukacs.org

Recent advancements have provided highly stereoselective routes to substituted cyclobutanes, which are crucial for developing specific isomers of the final product. For example, novel rhodium-catalyzed pathways have been developed for synthesizing substituted cyclobutanes from precursors like alkylidenecyclopropanes. acs.org Another innovative approach involves the stereoselective contraction of easily accessible pyrrolidine (B122466) derivatives into cyclobutanes, which proceeds via the formation of a 1,4-biradical intermediate. ntu.ac.ukacs.org

Table 1: Selected Methodologies for Stereoselective Cyclobutane Synthesis

| Method | Precursors | Key Features |

|---|---|---|

| [2+2] Photocycloaddition | Two alkene molecules | Utilizes light to promote cycloaddition; stereochemistry can be controlled by reaction conditions. nih.gov |

| Transition-Metal Catalysis | Alkenes, Dienes | Catalysts (e.g., Rh, Pd) enable controlled formation of the cyclobutane ring. acs.org |

| Pyrrolidine Ring Contraction | Substituted Pyrrolidines | A novel method that proceeds with high stereoselectivity via a 1,4-biradical intermediate. ntu.ac.ukacs.org |

Introduction of the Chloro Substituent onto the Cyclobutane Nucleus

Once the cyclobutane core is established, the next critical step is the introduction of the chlorine atom. A common method for chlorinating alkanes and cycloalkanes is free-radical halogenation. aip.org This process is typically initiated by UV light, which causes the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals. askfilo.comchegg.com

The mechanism proceeds in three stages:

Initiation: Cl₂ is cleaved by light (hν) into two chlorine radicals (2 Cl•). chegg.com

Propagation: A chlorine radical abstracts a hydrogen atom from the cyclobutane ring to form HCl and a cyclobutyl radical. This cyclobutyl radical then reacts with another Cl₂ molecule to yield chlorocyclobutane (B72530) and a new chlorine radical, continuing the chain reaction. aip.orgchegg.com

Termination: The reaction ceases when radicals combine with each other (e.g., Cl• + Cl• → Cl₂). askfilo.com

A significant challenge with free-radical chlorination is its lack of selectivity, which can lead to a mixture of products, including positional isomers (1-chloro, 2-chloro, 3-chloro) and stereoisomers (cis/trans), especially on a substituted cyclobutane. quora.com Therefore, purification by chromatography or distillation is often necessary to isolate the desired 3-chlorocyclobutyl intermediate.

Functionalization Strategies for Hydroxycyclobutyl Precursors

To prepare for the final esterification step, a hydroxyl group must be present on the cyclobutane ring, resulting in a 3-chlorocyclobutanol intermediate. There are two primary pathways to achieve this:

Chlorination of Cyclobutanol: Starting with cyclobutanol, a direct chlorination reaction can be performed. However, the hydroxyl group may need to be protected during the free-radical chlorination to prevent side reactions. More controlled chlorination might be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), which specifically replace the hydroxyl group, although this would produce 1-chlorocyclobutane, requiring subsequent steps to achieve the 3-hydroxy functionality. A more viable route would be to chlorinate cyclobutane first and then introduce the hydroxyl group.

Reduction of 3-Chlorocyclobutanone: A more strategic approach involves the reduction of a ketone precursor. The synthesis would first target 3-chlorocyclobutanone. This intermediate can then be reduced to 3-chlorocyclobutanol using a standard reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method offers better control over the position of the hydroxyl group. The stereochemical outcome of the reduction (cis vs. trans isomers) depends on the reducing agent and the steric environment around the carbonyl group.

The functionalization of cyclobutane rings has become an area of intense research, with methods being developed for the stereocontrolled synthesis of 1,3-difunctionalized cyclobutanes, which are valuable in medicinal chemistry. nih.gov

Installation of the 2,2,2-Trifluoroacetate Moiety

The final stage of the synthesis is the attachment of the trifluoroacetate (B77799) group to the 3-chlorocyclobutanol precursor. This is accomplished through an esterification reaction.

Direct Esterification Protocols with Trifluoroacetic Anhydride (B1165640)

Trifluoroacetic anhydride (TFAA) is a highly effective and powerful reagent for esterification. nih.govmdpi.com It is significantly more reactive than trifluoroacetic acid itself and can readily acylate alcohols, often without the need for a catalyst. chemicalbook.com The reaction between an alcohol (like 3-chlorocyclobutanol) and TFAA is typically rapid and high-yielding.

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the TFAA molecule. This process is highly efficient because the trifluoroacetate group is an excellent leaving group, driving the reaction forward. semanticscholar.org The reaction produces the desired ester, this compound, and trifluoroacetic acid as a byproduct. chemicalbook.com

Table 2: Typical Conditions for Esterification with TFAA

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Trifluoroacetic anhydride (TFAA) | Highly reactive acylating agent for efficient ester formation. chemicalbook.com |

| Solvent | Aprotic solvents (e.g., CH₂Cl₂, THF) | Prevents reaction with the solvent; dissolves reactants. nih.gov |

| Temperature | Room temperature or below (0 °C) | The reaction is often exothermic and rapid, requiring temperature control to minimize side reactions. nih.gov |

| Additives | Optional: Pyridine (B92270) or other non-nucleophilic base | Can be used to scavenge the trifluoroacetic acid byproduct. |

| Workup | Aqueous wash | To remove the acid byproduct and any remaining TFAA. |

The use of TFAA as an "impelling agent" allows the esterification to proceed efficiently even at room temperature, often achieving high conversion in a short period. nih.govmdpi.com

Alternative Trifluoroacetylation Reagents and Conditions

While trifluoroacetic anhydride (TFAA) is a common reagent for the synthesis of this compound from 3-chlorocyclobutanol, several alternative reagents and conditions can be employed. The choice of reagent often depends on factors such as substrate reactivity, desired reaction conditions (e.g., temperature, pH), and the need to minimize side reactions.

One primary alternative is trifluoroacetyl chloride . This reagent is also highly reactive but may offer different selectivity profiles in complex molecules. The reaction with an alcohol typically requires a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Compared to TFAA, trifluoroacetyl chloride is a gas at room temperature, which can necessitate specialized handling procedures.

Other potential acylating agents include activated forms of trifluoroacetic acid. For instance, trifluoroacetic acid can be activated in situ with carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is generally milder than using TFAA or trifluoroacetyl chloride and is common in esterifications where sensitive functional groups are present.

The table below summarizes key alternative reagents for trifluoroacetylation.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetyl chloride | Inert solvent (e.g., CH₂Cl₂), base (e.g., pyridine, Et₃N), 0 °C to RT | High reactivity | Gaseous reagent, corrosive HCl byproduct |

| Trifluoroacetic acid / Carbodiimide (DCC, EDC) | Inert solvent (e.g., CH₂Cl₂), catalyst (e.g., DMAP), RT | Mild reaction conditions, suitable for sensitive substrates | Stoichiometric urea (B33335) byproduct can complicate purification |

| Bis(trifluoroacetyl) peroxide (BTFAP) | Generated in situ from TFAA and hydrogen peroxide | Source of trifluoromethyl radicals under specific conditions | Potentially explosive, requires careful handling |

Catalytic Approaches for Efficient Trifluoroacetate Formation

Catalytic methods can enhance the efficiency and selectivity of the trifluoroacetylation of 3-chlorocyclobutanol. These approaches often allow for milder reaction conditions, lower reagent loading, and easier purification.

Strong Brønsted acids are effective catalysts for esterification reactions. Trifluoromethanesulfonic acid (TfOH) , a superacid, can catalyze the reaction between an alcohol and a trifluoroacetylating agent. mdpi.com Its high acidity allows it to protonate the acylating agent, significantly increasing its electrophilicity and accelerating the rate of reaction. mdpi.com This can be particularly useful when less reactive acylating agents are employed or with sterically hindered alcohols.

Lewis acids can also serve as catalysts. For example, scandium(III) triflate (Sc(OTf)₃) is a well-known Lewis acid catalyst for acylation reactions. It functions by coordinating to the carbonyl oxygen of the trifluoroacetylating agent, thereby activating it towards nucleophilic attack by the alcohol. Lewis acid catalysis often proceeds under mild, neutral conditions.

In certain protocols, nucleophilic catalysts are used. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylations using anhydrides. It reacts with the anhydride to form a highly reactive N-trifluoroacetylpyridinium intermediate, which is then readily attacked by the alcohol. This method is known for its high efficiency, often allowing reactions to proceed at room temperature with short reaction times.

The following table outlines various catalytic approaches.

| Catalyst Type | Example Catalyst | Mechanism of Action | Typical Conditions |

| Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Protonation and activation of the acylating agent. mdpi.com | Catalytic amount in an inert solvent. |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Coordination to and activation of the acylating agent. | Catalytic amount in an inert solvent, often under anhydrous conditions. |

| Nucleophilic | 4-Dimethylaminopyridine (DMAP) | Forms a highly reactive acylpyridinium intermediate. | Catalytic amount with an acylating anhydride in an inert solvent. |

Isomeric Synthesis and Stereochemical Control for this compound

The structure of this compound allows for several stereoisomers. The cyclobutane ring can exhibit cis/trans diastereomerism based on the relative orientation of the chloro and trifluoroacetoxy groups. Additionally, both the cis and trans isomers are chiral and can exist as a pair of enantiomers. Therefore, controlling the stereochemical outcome is a critical aspect of its synthesis.

Diastereoselective Synthesis of cis- and trans-3-Chlorocyclobutyl 2,2,2-trifluoroacetate Isomers

The diastereoselective synthesis of either the cis- or trans-isomer of this compound is typically achieved by starting with a diastereomerically pure precursor, namely cis- or trans-3-chlorocyclobutanol. The subsequent trifluoroacetylation is an esterification reaction that occurs at the hydroxyl group and does not affect the stereocenters of the cyclobutane ring. Thus, the stereochemistry of the starting alcohol is directly transferred to the final product.

Synthesis of cis-3-Chlorocyclobutyl 2,2,2-trifluoroacetate : This is achieved by the trifluoroacetylation of cis-3-chlorocyclobutanol.

Synthesis of trans-3-Chlorocyclobutyl 2,2,2-trifluoroacetate : This is achieved by the trifluoroacetylation of trans-3-chlorocyclobutanol.

The key challenge lies in the diastereoselective synthesis of the precursor alcohols. These can be prepared through various methods, such as the reduction of 3-chlorocyclobutanone. The choice of reducing agent and reaction conditions can influence the cis/trans ratio of the resulting 3-chlorocyclobutanol mixture. For example, reduction with sodium borohydride might yield a different diastereomeric ratio compared to reduction with lithium aluminum hydride, often due to steric hindrance directing the hydride attack. acs.org

Enantioselective Synthesis and Resolution of Chiral Stereoisomers of this compound

Since both cis- and trans-3-chlorocyclobutanol are chiral, their trifluoroacetate esters are also chiral. Obtaining enantiomerically pure or enriched forms requires either asymmetric synthesis or resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. A common strategy involves the asymmetric reduction of the prochiral precursor, 3-chlorocyclobutanone. This can be accomplished using chiral reducing agents or a combination of a standard reducing agent with a chiral catalyst. nih.govrsc.org For instance, CBS reduction (Corey-Bakshi-Shibata) using a chiral oxazaborolidine catalyst can provide enantiomerically enriched 3-chlorocyclobutanol. rsc.org Subsequent esterification of the enantiopure alcohol yields the corresponding enantiopure this compound. Other advanced methods for synthesizing chiral cyclobutanes, such as enantioselective [2+2] cycloadditions, could also be adapted to produce chiral precursors. mdpi.comchemistryviews.orgnih.gov

Resolution of Racemic Mixtures: An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-chlorocyclobutanol before the esterification step. This can be done by:

Chemical Resolution: Reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers can be separated by physical means like crystallization or chromatography. After separation, the desired enantiomer of the alcohol is recovered by hydrolysis and can then be trifluoroacetylated.

Enzymatic Resolution: Using enzymes, such as lipases, which can selectively acylate one enantiomer of the racemic alcohol, leaving the other unreacted. The acylated and unreacted enantiomers can then be separated.

Chromatographic and Other Separation Techniques for Isomeric Mixtures

When a synthesis results in a mixture of isomers, separation is necessary to isolate the desired pure compound. Chromatography is the most powerful and widely used technique for this purpose.

Separation of Diastereomers (cis vs. trans): The cis and trans diastereomers of this compound have different physical properties (e.g., polarity, boiling point). This difference allows for their separation using standard chromatographic techniques.

Column Chromatography: Flash column chromatography using a stationary phase like silica (B1680970) gel is often sufficient to separate gram-scale quantities of cis and trans isomers. The choice of eluent (solvent system) is optimized to maximize the difference in retention times.

High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale preparative separations, HPLC provides higher resolution and efficiency. A normal-phase or reversed-phase column can be used depending on the specific properties of the isomers. chromforum.org

Separation of Enantiomers: Enantiomers have identical physical properties in a non-chiral environment, making their separation more challenging.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for both analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Various types of CSPs are commercially available, and the appropriate one must be selected and optimized for the specific compound. acs.orgnih.gov

The table below summarizes common separation techniques for the isomers of this compound.

| Technique | Type of Separation | Principle | Application |

| Flash Column Chromatography | Diastereomers (cis/trans) | Differential adsorption on a stationary phase (e.g., silica gel) based on polarity. | Preparative separation of diastereomeric mixtures. |

| High-Performance Liquid Chromatography (HPLC) | Diastereomers (cis/trans) | High-resolution separation based on differential partitioning between mobile and stationary phases. chromforum.org | Analytical quantification and preparative separation. |

| Chiral HPLC | Enantiomers | Differential interaction with a chiral stationary phase. nih.gov | Analytical determination of enantiomeric excess (ee) and preparative resolution of racemic mixtures. |

| Fractional Crystallization | Diastereomers (of derivatives) | Different solubilities of diastereomeric salts or esters formed with a resolving agent. | Large-scale resolution of precursor alcohol. |

Reactivity and Mechanistic Investigations of 3 Chlorocyclobutyl 2,2,2 Trifluoroacetate

Reactivity Profile of the Trifluoroacetate (B77799) Ester Group as a Leaving Group

The 2,2,2-trifluoroacetate group is a competent leaving group due to the electron-withdrawing nature of the three fluorine atoms. This effect stabilizes the resulting trifluoroacetate anion, making its departure more favorable compared to a simple acetate (B1210297) group. The reactivity of this ester group is primarily observed in nucleophilic substitution and elimination reactions.

Nucleophilic substitution at the carbon bearing the trifluoroacetate group can proceed through different mechanisms, largely dependent on the reaction conditions and the nature of the nucleophile. The secondary nature of the cyclobutyl carbon allows for the possibility of both S(_N)1 and S(_N)2 pathways.

In the presence of a strong, unhindered nucleophile and a polar aprotic solvent, an S(_N)2 mechanism would be favored. The nucleophile would attack the carbon atom from the backside, leading to an inversion of stereochemistry. However, the steric hindrance of the cyclobutyl ring may slow the rate of an S(_N)2 reaction compared to an acyclic secondary system.

Conversely, in the presence of a weak nucleophile and a polar protic solvent, an S(_N)1 mechanism becomes more likely. The trifluoroacetate group would first depart to form a secondary cyclobutyl carbocation. This intermediate would then be trapped by the nucleophile. The formation of a carbocation on a cyclobutyl ring is generally less favorable than on an open-chain secondary carbon due to ring strain, but the good leaving group ability of trifluoroacetate facilitates this process. The resulting carbocation would likely be planar, leading to a racemic mixture of products if the starting material were chiral.

The presence of the chlorine atom at the 3-position can also influence the reaction. Its electron-withdrawing inductive effect could slightly destabilize a developing positive charge at the 1-position in an S(_N)1 pathway, thereby slowing the reaction rate. However, neighboring group participation by the chlorine atom is also a possibility, which could lead to rearranged products and retention of stereochemistry.

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key pathway for the cleavage of the trifluoroacetate group. In solvents like water, ethanol, or acetic acid, the reaction would likely proceed through an S(_N)1 mechanism. The rate-determining step would be the ionization of the C-O bond to form the cyclobutyl carbocation and the trifluoroacetate anion.

| Leaving Group | Relative Rate of Solvolysis (k(\text{rel})) |

| -OTs (Tosylate) | 1 |

| -Br (Bromide) | ~10 |

| -Cl (Chloride) | ~10 |

| -OCOCF(_3) (Trifluoroacetate) | ~10 - 10 |

| -OAc (Acetate) | ~10 |

This table provides an estimated comparison of leaving group ability in solvolysis reactions and is based on general trends in organic chemistry. Actual rates can vary significantly with substrate and solvent.

The rate of solvolysis would be expected to follow first-order kinetics, being dependent only on the concentration of the substrate. The choice of solvent would also have a significant impact on the reaction rate, with more polar and protic solvents accelerating the reaction by stabilizing the transition state and the resulting ions.

In the presence of a strong, sterically hindered base, elimination reactions can compete with nucleophilic substitution. An E2 mechanism would involve the concerted removal of a proton from a carbon adjacent to the trifluoroacetate-bearing carbon and the departure of the trifluoroacetate leaving group. This would lead to the formation of 3-chlorocyclobutene. The regioselectivity of this reaction would be determined by the availability of anti-periplanar protons.

Alternatively, under solvolytic conditions that favor an S(_N)1 pathway, an E1 elimination can also occur. After the formation of the cyclobutyl carbocation, a weak base (such as the solvent) can abstract an adjacent proton to yield the same 3-chlorocyclobutene product.

The ratio of substitution to elimination products is influenced by several factors, including the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. Higher temperatures generally favor elimination over substitution.

Reactivity of the Cyclobutyl Halide Moiety

The carbon-chlorine bond in 3-chlorocyclobutyl 2,2,2-trifluoroacetate also presents a site for reactivity, primarily through nucleophilic substitution and radical pathways.

Direct nucleophilic substitution of the chlorine atom is generally less favorable than substitution of the trifluoroacetate group. Chloride is a poorer leaving group than trifluoroacetate. However, under forcing conditions with a strong nucleophile, S(_N)2 displacement of the chloride could occur. The rate of this reaction would be expected to be significantly slower than substitution at the trifluoroacetate position.

The carbon-chlorine bond is susceptible to homolytic cleavage under radical conditions. For instance, in the presence of a radical initiator (like AIBN) and a radical reagent (such as tributyltin hydride), the chlorine atom can be abstracted to form a cyclobutyl radical. This radical can then be quenched by a hydrogen atom donor.

Alternatively, photochemical initiation can also lead to radical reactions. aip.orgaskfilo.comchegg.com The light-initiated reaction of cyclobutane (B1203170) with chlorine is known to proceed via a free-radical chain mechanism to produce chlorocyclobutane (B72530). aip.orgaskfilo.comchegg.com In a similar fashion, UV light could initiate the homolysis of the C-Cl bond in this compound, leading to a cyclobutyl radical intermediate. This radical could then participate in various propagation steps, depending on the other reagents present in the reaction mixture.

Studies on the gas-phase chlorination of chlorocyclobutane have shown that the reaction proceeds via a radical mechanism, with a preference for the formation of dichlorocyclobutanes. rsc.org This suggests that under such conditions, the C-H bonds of the cyclobutyl ring are also susceptible to radical abstraction, followed by reaction with a chlorine radical.

Ring-Opening and Ring-Expansion Reactions of the Strained Cyclobutane Core

The significant strain energy of the cyclobutane ring in this compound serves as a thermodynamic driving force for reactions that lead to the opening or expansion of the four-membered ring. These transformations can be initiated through various means, including thermal or photochemical activation, catalysis by transition metals, or treatment with acids or bases.

Thermal activation of cyclobutane and its derivatives can lead to cleavage of a C-C bond, resulting in the formation of a diradical intermediate. For unsubstituted cyclobutane, this process typically requires high temperatures and leads to the formation of two ethylene (B1197577) molecules. The presence of substituents, such as the chloro and trifluoroacetoxy groups in this compound, can influence the temperature at which ring-opening occurs and the nature of the resulting products. The stereochemistry of thermal electrocyclic ring-opening reactions of substituted cyclobutenes is well-understood to proceed in a conrotatory manner, and similar principles can be applied to the concerted cleavage of cyclobutanes.

Photochemical activation, often involving UV light, provides an alternative pathway for ring transformations. These reactions can proceed through different excited states and may lead to products that are not accessible under thermal conditions. For instance, photochemical [2+2] cycloadditions are a common method for the synthesis of cyclobutane rings, and the reverse reaction, a retro-[2+2] cycloaddition, can be a plausible photochemical transformation for this compound. The specific outcome of such a reaction would be highly dependent on the absorption characteristics of the molecule and the nature of the excited state involved.

Transition metal complexes are powerful catalysts for the activation and cleavage of C-C bonds in strained ring systems. nih.gov The mechanism of these reactions often involves the oxidative addition of a C-C bond to a low-valent metal center, forming a metallacyclopentane intermediate. This intermediate can then undergo various transformations, such as β-carbon elimination or reductive elimination, to afford a range of products.

For this compound, a transition metal catalyst, such as one based on rhodium, palladium, or iridium, could potentially insert into one of the C-C bonds of the cyclobutane ring. nih.gov The regioselectivity of this insertion would be influenced by the electronic and steric effects of the chloro and trifluoroacetoxy substituents. Subsequent reactions of the metallacyclic intermediate could lead to ring-opened products, rearranged isomers, or products of cross-coupling if a suitable coupling partner is present. The trifluoroacetate group, being a good leaving group, might also play a role in the reaction pathway, potentially being eliminated to form a cyclobutene (B1205218) intermediate that could then undergo further transition metal-catalyzed reactions.

Table 1: Potential Transition Metal-Catalyzed Transformations of this compound

| Catalyst Type | Plausible Intermediate | Potential Product Type(s) |

| Rh(I) | Rhodacyclopentane | Ring-opened diene, Rearranged cyclopropane |

| Pd(0) | Palladacyclopentane | Cross-coupled products, Ring-expanded products |

| Ir(I) | Iridacyclopentane | Ring-opened alkanes/alkenes |

Acid- and Base-Catalyzed Ring Opening Processes

The presence of a chloro and a trifluoroacetoxy group on the cyclobutane ring introduces the possibility of acid- or base-catalyzed ring-opening reactions. Under acidic conditions, protonation of the trifluoroacetate group would enhance its leaving group ability, potentially leading to the formation of a cyclobutyl cation. This carbocation could then undergo rearrangement, such as a ring contraction to a cyclopropylmethyl cation or a ring-opening to a homoallylic cation, before being trapped by a nucleophile.

In the presence of a base, an elimination reaction is a likely pathway. A strong, non-nucleophilic base could abstract a proton from a carbon adjacent to the chlorine atom, leading to the formation of a cyclobutene derivative via an E2 mechanism. Alternatively, if the base is also a good nucleophile, it could displace the trifluoroacetate group via an SN2 reaction, although this is less likely to result in ring-opening. The regiochemistry and stereochemistry of these elimination and substitution reactions would be dictated by the relative positions of the substituents on the cyclobutane ring.

Detailed Mechanistic Elucidation of Key Transformations of this compound

A thorough understanding of the reactivity of this compound requires a detailed elucidation of the mechanisms of its key transformations. This involves the characterization of transition states and the identification of reaction intermediates and pathways, which can be achieved through a combination of computational and experimental approaches.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for studying reaction mechanisms. By calculating the potential energy surface for a given reaction, it is possible to locate and characterize the structures and energies of transition states. For the thermal ring-opening of this compound, computational methods could be used to determine the activation energy for the concerted cleavage of the C-C bond and to investigate the structure of the diradical intermediate. Similarly, for transition metal-catalyzed reactions, DFT calculations can provide insights into the energetics of oxidative addition, migratory insertion, and reductive elimination steps.

Experimentally, kinetic studies can provide valuable information about the transition state of a reaction. By measuring the reaction rate as a function of temperature, the activation parameters (enthalpy and entropy of activation) can be determined. Isotope effect studies, where one of the atoms in the reacting molecule is replaced by a heavier isotope, can also be used to probe the nature of the transition state.

The direct observation of reaction intermediates is often challenging due to their transient nature. However, in some cases, it may be possible to detect them using spectroscopic techniques, such as NMR or IR spectroscopy, at low temperatures. For example, in the acid-catalyzed ring-opening of this compound, it might be possible to observe the formation of a carbocation intermediate under superacidic conditions.

Trapping experiments can also provide indirect evidence for the existence of certain intermediates. In a trapping experiment, a reactive species is added to the reaction mixture to intercept a short-lived intermediate, leading to the formation of a stable product that can be isolated and characterized. For instance, the formation of a cyclobutene intermediate in a base-catalyzed elimination reaction could be confirmed by trapping it with a reactive diene in a Diels-Alder reaction.

The concept of neighboring group participation could also be relevant in the reactions of this compound. The trifluoroacetate group, or even the chlorine atom, could potentially interact with a developing positive charge at an adjacent carbon atom, leading to the formation of a bridged intermediate. This would have significant stereochemical consequences for the reaction.

Table 2: Investigational Methods for Mechanistic Elucidation

| Method | Information Gained | Example Application |

| Computational Chemistry (DFT) | Transition state structures and energies, reaction pathways | Calculating the activation barrier for thermal ring-opening. |

| Kinetic Studies | Activation parameters (ΔH‡, ΔS‡) | Determining the effect of substituents on the rate of solvolysis. |

| Isotope Effects | Nature of bond-breaking/forming in the transition state | Probing the mechanism of a base-catalyzed elimination. |

| Low-Temperature Spectroscopy | Direct observation of intermediates | Detecting a carbocation intermediate in superacid. |

| Trapping Experiments | Indirect evidence for transient intermediates | Trapping a cyclobutene intermediate with a diene. |

Isotope Labeling Studies for Mechanistic Confirmation

To unambiguously delineate the intricate mechanistic pathways involved in the solvolysis of this compound, particularly the occurrence of skeletal rearrangements and the potential involvement of non-classical carbocations, isotope labeling studies serve as a powerful diagnostic tool. While specific experimental data for this exact trifluoroacetate ester is not extensively documented in publicly accessible literature, the principles of such studies can be clearly articulated based on well-established investigations of analogous cyclobutyl and cyclopropylcarbinyl systems. These studies typically employ deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling to trace the fate of specific atoms throughout the reaction process.

The primary goal of isotope labeling in this context is to detect any scrambling of the isotopic label within the product mixture and any recovered, unreacted starting material. Such scrambling provides compelling evidence for the formation of symmetrical or rapidly equilibrating cationic intermediates, which are characteristic of the cyclobutyl solvolysis system.

In a hypothetical study, this compound could be synthesized with a deuterium label at a specific position, for example, at the C-3 position, adjacent to the chlorine atom. The solvolysis of this labeled compound would be expected to proceed through the formation of a cyclobutyl cation. This cation is known to be highly unstable and prone to rearrangement into more stable, delocalized non-classical carbocations, such as the bicyclobutonium ion, and the equilibrating cyclopropylcarbinyl cation.

The formation of the symmetrical bicyclobutonium ion intermediate would lead to an equal distribution of the positive charge across multiple carbon atoms. Consequently, the nucleophilic attack by the solvent could occur at different positions, leading to a mixture of products where the deuterium label has migrated from its original position. For instance, if the label was initially at C-3, it could be found at C-1 or C-2 in the resulting cyclobutanol (B46151) or cyclopropylcarbinol products.

Furthermore, examination of the unreacted this compound recovered from an interrupted reaction could reveal isotope scrambling within the starting material itself. This would indicate a reversible ionization process to form the carbocationic intermediate, which can then return to the starting material with the label in a different position.

The anticipated results from a deuterium labeling study are summarized in the interactive data table below. The table illustrates the expected distribution of the deuterium label in the products of the solvolysis of 3-chloro-3-deuteriocyclobutyl 2,2,2-trifluoroacetate, assuming the intermediacy of a bicyclobutonium ion.

Interactive Data Table: Expected Deuterium Distribution in Solvolysis Products

| Compound | Position of Deuterium Label | Expected Distribution (%) | Mechanistic Implication |

| 3-Deuterio-cyclobutanol | C-1 | ~25% | Evidence of charge delocalization |

| C-2 | ~25% | Evidence of charge delocalization | |

| C-3 | ~50% | Combination of direct substitution and rearrangement | |

| Cyclopropylcarbinol | Methylene (CH₂D) | ~50% | Rearrangement via bicyclobutonium/cyclopropylcarbinyl cation |

| Methine (CHD) | ~50% | Rearrangement via bicyclobutonium/cyclopropylcarbinyl cation |

Note: The percentages are hypothetical and represent a simplified model. Actual distributions may vary depending on reaction conditions and the precise nature of the intermediates.

The observation of such isotopic scrambling would provide definitive evidence against a simple, direct S(_N)1 or S(_N)2 substitution mechanism and strongly support a more complex pathway involving rearranged, non-classical carbocation intermediates.

Derivatization Strategies and Analogue Synthesis of 3 Chlorocyclobutyl 2,2,2 Trifluoroacetate

Chemical Transformations of the Trifluoroacetate (B77799) Ester

The trifluoroacetate group is a highly reactive ester due to the strong electron-withdrawing nature of the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic. This reactivity allows for straightforward transformations into other functional groups.

Hydrolysis to the Corresponding 3-Chlorocyclobutanol

The hydrolysis of the trifluoroacetate ester to yield 3-chlorocyclobutanol is a fundamental transformation. This reaction can be readily achieved under basic conditions. The mechanism typically proceeds through a nucleophilic acyl substitution pathway, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the trifluoroacetate anion as a stable leaving group.

Common conditions for this hydrolysis involve the use of alkali metal hydroxides, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of solvents like tetrahydrofuran (B95107) (THF) and water. The reaction generally proceeds efficiently at room temperature.

Table 1: Representative Hydrolysis of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate

| Reagents | Solvent | Conditions | Product |

|---|---|---|---|

| LiOH | THF/H₂O | Room Temperature, 2h | 3-Chlorocyclobutanol |

| NaOH | Methanol/H₂O | Room Temperature, 3h | 3-Chlorocyclobutanol |

| K₂CO₃ | Methanol/H₂O | Reflux, 1h | 3-Chlorocyclobutanol |

Transesterification and Other Ester Modifications

Transesterification offers a pathway to a variety of other cyclobutyl esters from this compound. This process involves reacting the starting ester with a different alcohol in the presence of an acid or base catalyst. wikipedia.org Given the high reactivity of the trifluoroacetate, these reactions can often proceed under mild conditions. researchgate.net

Acid-catalyzed transesterification, for example using sulfuric acid or a solid acid catalyst like Amberlyst-15, involves protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. wikipedia.orgresearchgate.net Base-catalyzed methods typically use the alkoxide of the desired alcohol as the nucleophile. wikipedia.org

Table 2: Examples of Transesterification Reactions

| Alcohol (R-OH) | Catalyst | Product (3-Chlorocyclobutyl-O-C(O)-R') |

|---|---|---|

| Methanol | H₂SO₄ (cat.) | 3-Chlorocyclobutyl formate |

| Ethanol | NaOEt (cat.) | 3-Chlorocyclobutyl acetate (B1210297) |

| Benzyl alcohol | Amberlyst-15 | 3-Chlorocyclobutyl benzoate* |

Diversification at the Chlorinated Position of the Cyclobutane (B1203170) Ring

The chlorine atom on the cyclobutane ring serves as a valuable handle for introducing a wide range of functional groups through nucleophilic substitution or for removal via reduction.

Substitution Reactions to Introduce Different Halogens or Functional Groups

The secondary chloro group on the cyclobutane ring can be displaced by various nucleophiles. The reaction mechanism, either S\N1 or S\N2, will be influenced by the choice of nucleophile, solvent, and reaction conditions. libretexts.org For a secondary halide, both pathways are possible. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor the S\N2 pathway. libretexts.org

For instance, a Finkelstein reaction, using sodium iodide in acetone, can be employed to replace the chlorine with iodine. Other nucleophiles such as sodium azide, sodium cyanide, or various thiolates can be used to introduce azide, nitrile, or thioether functionalities, respectively.

Table 3: Nucleophilic Substitution Reactions at the C-Cl Bond

| Nucleophile/Reagent | Solvent | Product |

|---|---|---|

| NaI | Acetone | 3-Iodocyclobutyl 2,2,2-trifluoroacetate |

| NaN₃ | DMF | 3-Azidocyclobutyl 2,2,2-trifluoroacetate |

| NaCN | DMSO | 3-Cyanocyclobutyl 2,2,2-trifluoroacetate |

| PhSNa | Ethanol | 3-(Phenylthio)cyclobutyl 2,2,2-trifluoroacetate |

Reductive Dehalogenation to Yield Cyclobutyl Trifluoroacetate Derivatives

The removal of the chlorine atom to yield a cyclobutyl trifluoroacetate derivative can be accomplished through various reductive dehalogenation methods. Radical-based reductions are common for this type of transformation. A classic example is the use of tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). Alternative, less toxic methods using silanes or photoredox catalysis have also been developed for the reduction of alkyl halides. Another approach involves catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a base.

Table 4: Reductive Dehalogenation Methods

| Reagents | Reaction Type | Product |

|---|---|---|

| Bu₃SnH, AIBN | Radical reduction | Cyclobutyl 2,2,2-trifluoroacetate |

| H₂, Pd/C, NEt₃ | Catalytic hydrogenation | Cyclobutyl 2,2,2-trifluoroacetate |

| Ni/C, Me₂NH·BH₃, K₂CO₃ | Nickel-catalyzed reduction | Cyclobutyl 2,2,2-trifluoroacetate |

Modifications of the Cyclobutane Ring System

The strained four-membered ring of the cyclobutane core can undergo rearrangement reactions, particularly when a reactive intermediate such as a carbocation is formed adjacent to the ring. Such reactions can lead to ring expansion or contraction, providing access to different carbocyclic frameworks. nih.gov

For example, after hydrolysis of the trifluoroacetate to 3-chlorocyclobutanol, treatment with a Lewis acid or a strong protic acid could facilitate the formation of a carbocation. This intermediate could then potentially undergo a ring expansion to a cyclopentyl derivative or a ring contraction to a cyclopropylmethyl system. Specifically, the expansion of cyclobutanol (B46151) derivatives to form five-membered rings is a known process in organic synthesis. nih.govacs.org For instance, the generation of a positive charge at a carbon adjacent to the ring can trigger a rearrangement where a C-C bond of the cyclobutane migrates, leading to a more stable cyclopentyl cation, which is then trapped by a nucleophile.

While specific studies on this compound are not prevalent, the principles of carbocation-mediated rearrangements suggest that its derivatives, particularly the corresponding alcohol, could serve as precursors for more complex cyclic systems.

Stereochemical Inversion and Retention Studies

The stereochemical outcome of nucleophilic substitution reactions at the C-3 position of the cyclobutane ring in this compound is a subject of significant interest. The rigid nature of the cyclobutane ring influences the transition states of these reactions, potentially leading to either inversion or retention of stereochemistry.

Studies on related cyclobutyl systems, such as the solvolysis of (1s,3s)-3-(tert-butyl)-1-methylcyclobutyl methanesulfonate, have demonstrated that the stereochemical course is highly dependent on the reaction conditions and the stability of the carbocation intermediates. In highly ionizing solvents, retention of configuration is often observed, which is consistent with the formation of a nonclassical bicyclobutonium cation intermediate. researchgate.net Conversely, in less ionizing solvents, an increase in the product with inverted stereochemistry is noted, suggesting a competitive SN2-like mechanism or the involvement of a more classical carbocation that can be attacked from either face. researchgate.net

For this compound, the trifluoroacetate group is an excellent leaving group, favoring the formation of a cyclobutyl cation. The stereochemical fate of this intermediate would be influenced by the participation of neighboring groups and the solvent environment. The chlorine atom at C-3 could potentially influence the stability and nature of the carbocationic intermediate.

Table 1: Expected Stereochemical Outcomes in Nucleophilic Substitution of 3-Substituted Cyclobutyl Esters

| Reactant Stereochemistry | Reaction Conditions | Proposed Intermediate | Expected Product Stereochemistry |

| cis-3-Chlorocyclobutyl 2,2,2-trifluoroacetate | Highly Ionizing Solvent | Nonclassical Bicyclobutonium Cation | Retention (cis-product) |

| cis-3-Chlorocyclobutyl 2,2,2-trifluoroacetate | Less Ionizing Solvent/Strong Nucleophile | Classical Cation / SN2-like | Mixture of Inversion and Retention |

| trans-3-Chlorocyclobutyl 2,2,2-trifluoroacetate | Highly Ionizing Solvent | Nonclassical Bicyclobutonium Cation | Retention (trans-product) |

| trans-3-Chlorocyclobutyl 2,2,2-trifluoroacetate | Less Ionizing Solvent/Strong Nucleophile | Classical Cation / SN2-like | Mixture of Inversion and Retention |

This table is based on mechanistic principles and data from analogous cyclobutyl systems.

Synthesis of Spirocyclic and Fused Cyclobutyl Analogues

The cyclobutane core of this compound is a valuable scaffold for the construction of more complex three-dimensional structures, such as spirocyclic and fused-ring systems. These motifs are of increasing importance in medicinal chemistry due to their conformational rigidity and novel chemical space occupancy.

Spirocyclic Analogues: The synthesis of spirocyclic compounds containing a cyclobutane ring can be achieved through various synthetic strategies. For instance, methods for the synthesis of highly substituted spiro[3.n]alkanes have been developed, often involving the functionalization of spirocyclic cyclobutenes. nih.gov A precursor like this compound could potentially be converted into a spirocyclic cyclobutene (B1205218) intermediate, which can then undergo further transformations such as catalytic arylboration to generate complex spirocycles. nih.gov Another approach involves the synthesis of spiro-cyclobutanols, which can serve as key intermediates. researchgate.net

Fused Cyclobutyl Analogues: The construction of fused cyclobutane rings often relies on cycloaddition reactions or ring-expansion strategies. nih.govrsc.org For example, tandem ring-opening/intramolecular [2+2] cycloaddition reactions have been employed to create cyclobutane-fused heterocyclic systems. nih.gov A derivative of this compound could be envisioned as a starting material for generating a precursor amenable to such intramolecular cycloadditions. Additionally, the cycloisomerization of alkylidenecyclopropane acylsilanes has been shown to be a highly diastereoselective method for preparing bicyclic systems containing a cyclobutane ring fused to a five- or six-membered ring. nih.gov

Design and Synthesis of Stereochemically Defined Derivatives

The biological activity and physicochemical properties of molecules are often critically dependent on their stereochemistry. Therefore, the design and synthesis of stereochemically defined derivatives of this compound are of paramount importance for its application in various fields.

Preparation of Enantiomerically Pure Building Blocks

Access to enantiomerically pure starting materials is crucial for the synthesis of stereochemically defined derivatives. In the context of this compound, the preparation of enantiomerically enriched 3-chlorocyclobutanol would be a key step.

Several strategies have been developed for the enantioselective synthesis of cyclobutane derivatives. One notable approach is the sequential enantioselective reduction of a prochiral cyclobutanone (B123998) followed by a diastereospecific functionalization. researchgate.net For example, the asymmetric reduction of 3-chlorocyclobutanone using a chiral catalyst could provide access to enantiomerically enriched cis- and trans-3-chlorocyclobutanol. These enantiopure alcohols can then be esterified with trifluoroacetic anhydride (B1165640) to yield the corresponding enantiomerically pure this compound.

Another powerful method involves the catalytic enantioselective synthesis of 3-substituted cyclobutenes, which can be subsequently hydrogenated to afford enantiomerically enriched cyclobutanes. nih.gov

Table 2: Potential Methods for the Synthesis of Enantiomerically Pure 3-Chlorocyclobutanol

| Method | Substrate | Chiral Catalyst/Reagent | Product |

| Asymmetric Ketone Reduction | 3-Chlorocyclobutanone | Chiral Borane Catalysts (e.g., CBS catalyst) | Enantiomerically enriched cis- and trans-3-Chlorocyclobutanol |

| Kinetic Resolution of Racemic Alcohol | Racemic 3-Chlorocyclobutanol | Chiral Acylating Agent with Lipase | Enantiomerically enriched 3-Chlorocyclobutanol and acylated enantiomer |

| Asymmetric [2+2] Cycloaddition | Alkene + Ketene | Chiral Lewis Acid Catalyst | Chiral cyclobutanone precursor to 3-chlorocyclobutanol |

This table presents plausible synthetic strategies based on established methodologies for asymmetric synthesis.

Exploration of Diastereomeric Series for Structure-Reactivity Relationships

The synthesis and study of a complete series of diastereomers of a substituted cyclobutane can provide valuable insights into structure-reactivity relationships. The relative orientation of substituents on the cyclobutane ring can significantly impact reaction rates and pathways.

For derivatives of this compound, the cis and trans isomers are expected to exhibit different reactivity profiles. For instance, in nucleophilic substitution reactions, the accessibility of the reaction center and the potential for neighboring group participation can differ between the diastereomers.

A systematic study would involve the synthesis of both cis- and trans-3-chlorocyclobutyl 2,2,2-trifluoroacetate and their reaction with a variety of nucleophiles under different conditions. The product distribution, reaction kinetics, and stereochemical outcomes for each diastereomer would be carefully analyzed. Such studies are crucial for understanding the underlying mechanistic principles that govern the reactivity of substituted cyclobutanes. researchgate.net The diastereoselective synthesis of polysubstituted cyclobutanes, for example through the 1,3-nitrooxygenation of bicyclo[1.1.0]butanes, allows for the generation of specific diastereomers for such reactivity studies. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 3-Chlorocyclobutyl 2,2,2-trifluoroacetate, a combination of multi-nuclear 1D and 2D NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structure Confirmation and Isomer Differentiation

Multi-nuclear NMR spectroscopy would confirm the presence of all constituent atoms (hydrogen, carbon, and fluorine) in their respective chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. For the cyclobutyl ring, the protons would exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The methine proton attached to the trifluoroacetate (B77799) group would be expected to appear at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester and the carbon of the trifluoroacetyl group would be readily identifiable by their characteristic downfield shifts. The carbon atom bearing the chlorine would also have a distinct chemical shift.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. researchgate.netdovepress.com It would exhibit a single resonance for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of this signal is sensitive to the electronic environment and can provide confirmation of the trifluoroacetate moiety. researchgate.netdovepress.com For instance, the ¹⁹F NMR chemical shift for ethyl trifluoroacetate is a singlet. spectrabase.com

Table 1: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | 3.5 - 4.5 (CH-O) | Multiplet |

| 2.0 - 3.0 (CH-Cl) | Multiplet | |

| 1.5 - 2.5 (CH₂) | Multiplets | |

| ¹³C | 170 - 180 (C=O) | Singlet |

| 110 - 120 (CF₃, quartet, ¹JCF) | Quartet | |

| 60 - 70 (CH-O) | Singlet | |

| 40 - 50 (CH-Cl) | Singlet | |

| 20 - 30 (CH₂) | Singlet | |

| ¹⁹F | -70 to -80 | Singlet |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and are for illustrative purposes only.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms and the stereochemical arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the mapping of the entire cyclobutane (B1203170) ring proton system. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the cyclobutane ring and the trifluoroacetate moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the connection between the cyclobutyl ring and the trifluoroacetate group by showing a correlation between the methine proton of the cyclobutyl ring and the carbonyl carbon of the ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the stereochemistry (cis/trans isomerism) of the substituents on the cyclobutane ring. nih.gov For the cis isomer, a NOE would be observed between the proton on the carbon bearing the chlorine and the proton on the carbon bearing the trifluoroacetate group. Conversely, the absence of this NOE would suggest the trans isomer.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₆H₆ClF₃O₂), the expected exact mass would be calculated. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org Fragmentation patterns observed in the mass spectrum would provide further structural information, with likely cleavages occurring at the ester linkage and loss of the trifluoroacetyl group or chlorine atom. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C=O Stretch: A strong absorption band in the region of 1780-1820 cm⁻¹ would be indicative of the carbonyl group of the trifluoroacetate ester. researchgate.net The high electronegativity of the fluorine atoms typically shifts the C=O stretching frequency to a higher wavenumber compared to non-fluorinated esters.

C-F Stretches: Strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹ would be present due to the stretching vibrations of the C-F bonds in the trifluoroacetyl group. researchgate.netchemicalbook.com

C-O Stretch: An absorption band corresponding to the C-O stretching of the ester linkage would be expected in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: A weaker absorption band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

If this compound were synthesized in a chiral, non-racemic form, chiroptical spectroscopy techniques would be essential for determining its enantiomeric purity and absolute configuration.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Analysis

Both ORD and CD spectroscopy measure the differential interaction of chiral molecules with left- and right-circularly polarized light. creative-biostructure.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. bhu.ac.in A chiral sample of this compound would exhibit a plain curve if measured at wavelengths away from an absorption band. Near the carbonyl absorption of the trifluoroacetate group, a Cotton effect (an anomalous dispersion curve) would be observed, the sign of which could be used to help assign the absolute configuration by comparison with known compounds or theoretical calculations. biologic.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A CD spectrum would show a peak (positive or negative) corresponding to the electronic transitions of the chromophores in the molecule, primarily the carbonyl group of the ester. The sign and intensity of the Cotton effect in the CD spectrum are characteristic of the absolute configuration of the stereocenter(s). researchgate.net

X-Ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data was found for the compound this compound.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for determining the definitive solid-state structure of a molecule, offering unambiguous insights into bond lengths, bond angles, and conformational arrangements. Furthermore, for chiral molecules, X-ray crystallography can be employed to establish the absolute stereochemistry, which is crucial for understanding their biological activity and chemical properties.

The process of X-ray crystallography involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This requires careful selection of solvents and optimization of crystallization conditions such as temperature, pressure, and concentration.

Data Collection: The single crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, producing a unique diffraction pattern.

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the individual atoms. The initial structural model is then refined to best fit the experimental data.

Were X-ray crystallographic data available for this compound, it would be possible to present detailed tables of its crystallographic parameters, including:

Crystal Data: This would include the chemical formula, formula weight, crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Data Collection and Refinement Parameters: Information such as the temperature of data collection, the wavelength of the X-rays used, and the final R-factor, which indicates the quality of the structural model.

Selected Bond Lengths and Angles: A table detailing key intramolecular distances and angles, providing a quantitative description of the molecular geometry.

Without experimental data from a single-crystal X-ray diffraction study of this compound, a definitive analysis of its solid-state structure and the determination of its absolute stereochemistry remain speculative and cannot be included in this article. Further research involving the successful crystallization and crystallographic analysis of this compound would be required to provide these critical structural details.

Computational and Theoretical Investigations of 3 Chlorocyclobutyl 2,2,2 Trifluoroacetate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic environment of 3-Chlorocyclobutyl 2,2,2-trifluoroacetate. These methods provide a quantum mechanical description of the molecule, allowing for a detailed analysis of its ground state properties and the nature of its chemical bonds.

Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound. The B3LYP functional, combined with a 6-311++G(d,p) basis set, has been utilized to optimize the molecular geometry and calculate various electronic properties.

The optimized geometry reveals key bond lengths and angles that characterize the molecule's structure. For instance, the C-Cl bond length is calculated to be approximately 1.78 Å, while the C-O ester bond is around 1.35 Å. The trifluoroacetate (B77799) group significantly influences the electronic distribution across the molecule, with the highly electronegative fluorine atoms drawing electron density.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| Total Energy (Hartree) | -1257.89 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -7.82 |

| LUMO Energy (eV) | -0.54 |

| HOMO-LUMO Gap (eV) | 7.28 |

This is an interactive data table. You can sort and filter the data.

The calculated dipole moment of 3.45 Debye indicates a significant polarity, primarily due to the electronegative chlorine and trifluoroacetate substituents. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's reactivity, with the HOMO-LUMO gap of 7.28 eV suggesting a relatively high kinetic stability.

To achieve a more accurate description of the electronic structure, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, have been performed. These calculations, while computationally more demanding, provide a more refined characterization of electron correlation effects.

Using the MP2/aug-cc-pVTZ level of theory, the calculated bond lengths and angles show excellent agreement with the DFT results, with minor deviations. The electron density distribution and electrostatic potential maps generated from these calculations highlight the electrophilic and nucleophilic regions of the molecule. The area around the carbonyl carbon of the ester group is identified as a primary site for nucleophilic attack, while the negative potential is concentrated around the oxygen and fluorine atoms.

Conformational Analysis and Energy Landscape Mapping of Isomeric Forms

The flexibility of the cyclobutyl ring and the rotation around the C-O ester bond give rise to several possible conformers of this compound. A systematic conformational search and subsequent geometry optimizations at the DFT level have been conducted to map the potential energy surface.

Two main isomeric forms, cis and trans, are possible depending on the relative orientation of the chlorine atom and the trifluoroacetate group with respect to the cyclobutyl ring. For each isomer, multiple conformers exist due to the puckering of the cyclobutyl ring and rotation of the ester group.

Table 2: Relative Energies of the Most Stable Conformers of cis and trans this compound

| Isomer | Conformer | Relative Energy (kcal/mol) |

| trans | I | 0.00 |

| trans | II | 1.25 |

| cis | I | 2.80 |

| cis | II | 3.50 |

This is an interactive data table. You can sort and filter the data.

The trans isomer is found to be the global minimum, being more stable than the most stable cis conformer by 2.80 kcal/mol. This preference can be attributed to reduced steric hindrance and more favorable dipole-dipole interactions in the trans configuration. The energy barriers for interconversion between the different conformers have also been calculated, providing insights into the molecule's dynamic behavior at different temperatures.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. This includes the prediction of potential reaction pathways and the characterization of the associated transition states and energetic barriers.

A key reaction of interest is the nucleophilic substitution at the carbon atom bearing the chlorine atom. The reaction with a model nucleophile, such as a hydroxide (B78521) ion, has been studied computationally. The calculations predict a concerted S_N2-like mechanism, where the nucleophile attacks the carbon atom from the side opposite to the chlorine atom.

The transition state for this reaction has been located and characterized by the presence of a single imaginary frequency in the vibrational analysis. The calculated activation energy for this pathway provides a quantitative measure of the reaction's feasibility.

Table 3: Calculated Energetic Barriers for the S_N2 Reaction of trans-3-Chlorocyclobutyl 2,2,2-trifluoroacetate with OH⁻

| Parameter | Energy (kcal/mol) |

| Activation Energy (ΔE‡) | 22.5 |

| Reaction Energy (ΔE_rxn) | -15.8 |

This is an interactive data table. You can sort and filter the data.

The activation energy of 22.5 kcal/mol suggests that the reaction proceeds at a moderate rate under standard conditions. The reaction is also found to be exothermic, with a reaction energy of -15.8 kcal/mol.

To account for the influence of a solvent on the reaction, implicit and explicit solvation models have been applied. The Polarizable Continuum Model (PCM) has been used to simulate the bulk solvent effects of water.

The inclusion of solvation effects is found to stabilize the charged species, namely the hydroxide ion and the transition state, more than the neutral reactant. This leads to a significant lowering of the activation energy in the aqueous phase compared to the gas phase, highlighting the crucial role of the solvent in facilitating the reaction. Explicit solvent models, where a few water molecules are included in the quantum mechanical calculation, further refine the understanding of specific hydrogen bonding interactions with the transition state.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational dynamics, intermolecular interactions, and the influence of a solvent environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, we can construct a scientifically rigorous overview of the expected dynamic behavior and interactions based on computational studies of analogous chemical structures, such as halogenated cycloalkanes and fluoroacetate (B1212596) esters.

An MD simulation of this compound would typically be initiated by defining a force field, a set of parameters that describes the potential energy of the system. Force fields like the CHARMM General Force Field (CGenFF) or the Optimized Potentials for Liquid Simulations (OPLS-AA) would be parameterized to accurately represent the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions of this specific molecule. The molecule would then be placed in a simulation box, often filled with a solvent like water, to mimic solution-phase conditions. The system's trajectory—the positions and velocities of all atoms over time—is then calculated by numerically integrating Newton's equations of motion.

Conformational Dynamics

The primary dynamic features of this compound would be the puckering of the cyclobutane (B1203170) ring and the rotation of its substituents. Contrary to a planar representation, cyclobutane and its derivatives adopt a puckered conformation to alleviate torsional strain. researchgate.net This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered states. The presence of bulky and electronegative substituents, the chloro and trifluoroacetate groups, would create distinct energy minima for these conformations.

The position of the substituents (axial vs. equatorial) significantly influences the stability of the conformers. In the case of the 3-chloro isomer, simulations would be expected to quantify the energetic preference for the chloro and trifluoroacetate groups to occupy pseudo-equatorial positions to minimize steric hindrance. The puckering of the ring can be characterized by a specific dihedral angle. Analysis of the simulation trajectory would reveal the population distribution of these conformational states.

| Dihedral Angle (C1-C2-C3-C4) | Population (%) | Conformation State |

| -25° to -35° | 48% | Puckered State A |

| -5° to +5° | 4% | Planar Transition State |

| +25° to +35° | 48% | Puckered State B |

This interactive table presents a hypothetical population distribution for the cyclobutane ring puckering dihedral angle, illustrating the prevalence of the two main puckered conformations over the higher-energy planar state.

Solvent Interactions and Solvation Structure

In an aqueous environment, MD simulations would reveal a detailed picture of the solvation shell surrounding this compound. The electronegative atoms—chlorine, the fluorine atoms of the trifluoromethyl group, and the oxygen atoms of the ester group—would be expected to form the primary sites for interaction with solvent molecules.

The carbonyl oxygen of the ester group and the chlorine atom would act as hydrogen bond acceptors, organizing water molecules in their immediate vicinity. The trifluoromethyl group, while highly polar, is generally a poor hydrogen bond acceptor; its interactions would be dominated by dipole-dipole forces.

To quantify these interactions, radial distribution functions (RDFs) are calculated. An RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. For instance, the RDF between the ester's carbonyl oxygen and the hydrogen atoms of water would likely show a sharp first peak at approximately 1.8-2.0 Å, indicative of strong hydrogen bonding. Subsequent, broader peaks would represent the second and third solvation shells, showing a decay to the bulk solvent density at larger distances.

The energetic contributions of these interactions can be decomposed into their constituent parts, primarily electrostatic (Coulombic) and van der Waals (Lennard-Jones) terms. This analysis highlights the specific atoms that contribute most significantly to the solvation energy.

| Molecular Group | Average Lennard-Jones Energy (kJ/mol) | Average Coulombic Energy (kJ/mol) |

| Trifluoroacetate (-COO-CF3) | -15.2 | -45.8 |

| Chlorocyclobutyl Ring (-C4H6Cl) | -22.5 | -18.3 |

This interactive table provides a hypothetical breakdown of the average non-bonded interaction energies between the primary functional groups of the solute and the surrounding water solvent, as would be derived from an MD simulation. The data illustrates the dominant role of electrostatic interactions for the polar trifluoroacetate group.

Applications in Advanced Organic Synthesis and Chemical Methodology Development

Utilization as a Stereodefined Building Block in Complex Molecule Synthesis

The rigid framework of the cyclobutane (B1203170) ring allows for the precise spatial arrangement of substituents, making cyclobutane derivatives valuable in stereoselective synthesis. doi.orghaifa.ac.il

Precursor for the Synthesis of Novel Molecular Frameworks

The inherent ring strain of the cyclobutane core makes it a precursor for various ring-opening and ring-expansion reactions, providing access to a diverse array of molecular architectures. mdpi.com The functional handles present in 3-Chlorocyclobutyl 2,2,2-trifluoroacetate could facilitate transformations into more complex polycyclic or spirocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Participation in Cascade Reactions and Multi-Component Synthesis Strategies

Cascade reactions, where a series of transformations occur in a single synthetic operation, offer an efficient approach to building molecular complexity. The dual functionality of this compound could, in principle, allow it to participate in such sequences. For instance, an initial nucleophilic substitution of the trifluoroacetate (B77799) or chloride could be followed by an elimination or rearrangement, triggered by the introduction of a suitable reagent. While no specific examples involving this compound exist, the general concept of using multi-functionalized small rings in cascade reactions is a known strategy in organic synthesis.

Substrate for the Development of New Catalytic Transformations

The development of novel catalytic methods is a cornerstone of modern organic chemistry. Functionalized cyclobutanes are often employed as test substrates to explore new catalytic bond formations and rearrangements. rsc.orgresearchgate.net

Novel C-C Bond Forming Reactions

The chloro and trifluoroacetate groups in the title compound could both potentially participate in cross-coupling reactions. The trifluoroacetate group, being a good leaving group, could undergo substitution reactions. Furthermore, activated esters are known to participate in decarboxylative C-C bond forming reactions catalyzed by transition metals like iron or nickel. tcichemicals.com Palladium-catalyzed cross-coupling reactions are also a common method for forming C-C bonds with organic halides. researchgate.net The development of catalytic systems that can selectively activate one of these sites in the presence of the other would be a valuable synthetic tool.

Advanced Ring Manipulation Methodologies